molecular formula C17H13BrN2O4 B12207808 Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Cat. No.: B12207808
M. Wt: 389.2 g/mol
InChI Key: KCTBURZNPVZGAN-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate: is a complex organic compound that features a quinoline core substituted with a bromofuran moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Bromofuran Moiety: The bromofuran moiety can be introduced via a bromination reaction of furan, followed by a Friedel-Crafts acylation to attach the carbonyl group.

    Coupling of the Quinoline and Bromofuran Units: The final step involves coupling the quinoline core with the bromofuran moiety through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can yield a variety of functionalized quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromofuran moiety can participate in π-π interactions with aromatic residues in proteins, while the quinoline core can intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromofuran-2-carboxylate: This compound shares the bromofuran moiety but lacks the quinoline core.

    2-Methylquinoline-6-carboxylate: This compound has the quinoline core but lacks the bromofuran moiety.

    4-{[(5-bromofuran-2-yl)carbonyl]amino}quinoline: This compound is similar but lacks the methyl ester group.

Uniqueness

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is unique due to the combination of the quinoline core, bromofuran moiety, and methyl ester group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

methyl 4-[(5-bromofuran-2-carbonyl)amino]-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C17H13BrN2O4/c1-9-7-13(20-16(21)14-5-6-15(18)24-14)11-8-10(17(22)23-2)3-4-12(11)19-9/h3-8H,1-2H3,(H,19,20,21)

InChI Key

KCTBURZNPVZGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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